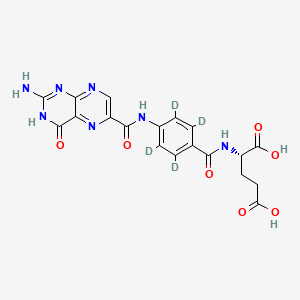

9-Oxofolic acid-d4

Description

Contextualizing Folate Catabolites and Impurities within Folate Metabolism

Folate, also known as Vitamin B9, is a water-soluble vitamin essential for a host of critical cellular functions. oregonstate.edu Its metabolically active forms, primarily tetrahydrofolate (THF) and its derivatives, act as coenzymes in one-carbon transfer reactions. oregonstate.eduresearchgate.net These reactions are fundamental for the biosynthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various substrates, including DNA, RNA, and proteins, which is vital for epigenetic regulation and genomic stability. oregonstate.eduresearchgate.netnih.gov

Furthermore, commercial preparations of folic acid, the synthetic form of folate, can contain structurally related impurities. nih.gov These impurities can arise during the synthesis process or as degradation products. nih.gov Both endogenous catabolites and synthetic impurities are significant in biochemical research, as their presence can interfere with analytical assays and requires accurate identification and quantification.

| Term | Description | Role in Metabolism |

| Folic Acid | The synthetic, oxidized form of folate used in supplements and food fortification. oregonstate.edu | A precursor that must be enzymatically reduced to the active tetrahydrofolate form. youtube.com |

| Tetrahydrofolate (THF) | The primary biologically active coenzyme form of folate. nih.gov | Acts as a carrier of one-carbon units for nucleotide synthesis and methylation reactions. researchgate.net |

| Folate Catabolism | The process of breaking down folate coenzymes. nih.gov | A regulated process that influences intracellular folate concentrations and whole-body folate status. nih.gov |

| Folate Impurities | Structurally related compounds found in commercial folic acid preparations. nih.gov | Can be formed during synthesis or degradation and require monitoring for quality control. |

Rationale and Significance of Deuterium (B1214612) Labeling in Contemporary Biochemical Investigations

Deuterium labeling is a powerful technique in which one or more hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable, heavy isotope of hydrogen. clearsynth.com While this substitution results in a minimal change to the compound's fundamental chemical properties, the increased mass provides a distinct signature that is invaluable for modern analytical methods. clearsynth.comacanthusresearch.com

The significance of deuterium labeling stems from several key advantages:

Use as Internal Standards: Deuterated compounds are ideal internal standards for quantitative analysis, particularly in mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). clearsynth.comacs.org Because a deuterated standard is chemically almost identical to its non-labeled (native) counterpart, it behaves similarly during sample extraction, purification, and chromatographic separation. However, its higher mass allows it to be distinguished by the mass spectrometer. clearsynth.com By adding a known quantity of the deuterated standard to a sample, researchers can correct for procedural losses and variations in instrument response (matrix effects), leading to highly accurate and precise quantification of the native compound. clearsynth.comnih.gov

Mechanistic Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate for reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com Scientists exploit the KIE to study reaction mechanisms and metabolic pathways, helping to determine the rate-limiting steps in a biological process. acs.orgchem-station.com

Metabolic Tracing: Deuterium-labeled compounds can be used as tracers to follow the metabolic fate of a molecule in vivo or in vitro. clearsynth.com By introducing the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion, providing clear insights into complex biological pathways. clearsynth.comnih.gov

| Feature | Description | Primary Application in Research |

| Stable Isotope | Deuterium (²H) is a non-radioactive isotope of hydrogen. acanthusresearch.com | Safe for use in a wide range of biological studies without the need for radiological handling. |

| Increased Mass | The presence of deuterium increases the molecular weight of the compound. | Allows the labeled compound to be distinguished from the unlabeled analyte by mass spectrometry. clearsynth.com |

| Chemical Similarity | Deuterated compounds are chemically and physically very similar to their non-deuterated counterparts. clearsynth.com | Ensures co-elution in chromatography and similar behavior during sample preparation, making them excellent internal standards. nih.gov |

| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, which can slow down reaction rates. chem-station.com | Used to investigate the mechanisms of enzymatic reactions and metabolic pathways. |

Overview of 9-Oxofolic Acid-d4 as a Specialized Tool in Mechanistic and Analytical Research

9-Oxofolic acid is a compound structurally related to folic acid, likely representing an oxidative catabolite or an impurity. The "-d4" designation indicates that four hydrogen atoms in its structure have been replaced with deuterium atoms. This specific modification transforms the molecule into a high-value tool for specialized research applications.

The primary and most critical role of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of its unlabeled form, 9-Oxofolic acid. acanthusresearch.com Its application in analytical research is straightforward yet powerful:

A carefully measured amount of this compound is added ("spiked") into a biological sample, such as plasma or urine.

The sample undergoes preparation, which may include extraction and purification steps. During this process, any loss of the target analyte (9-Oxofolic acid) will be mirrored by a proportional loss of the internal standard (this compound).

The processed sample is then analyzed using LC-MS/MS. The mass spectrometer is set to detect both the native compound and the heavier, deuterated standard.

By comparing the ratio of the instrument's response for the native analyte to that of the known amount of the internal standard, researchers can calculate the exact concentration of 9-Oxofolic acid in the original sample with exceptional accuracy. clearsynth.commdpi.com

This methodology is indispensable for studies focused on folate metabolism, pharmacokinetics, and for quality control in the manufacturing of folic acid supplements, where the presence and quantity of related impurities must be closely monitored.

| Characteristic | Description |

| Compound Identity | An oxidized, deuterated analog of folic acid. |

| Chemical Modification | Contains four deuterium (²H) atoms in place of hydrogen atoms. |

| Primary Research Role | Stable Isotope-Labeled Internal Standard (SIL-IS). |

| Key Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |

| Main Advantage | Enables highly accurate and precise quantification of endogenous 9-Oxofolic acid by correcting for matrix effects and sample preparation variability. clearsynth.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17N7O7 |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31)/t10-/m0/s1/i1D,2D,3D,4D |

InChI Key |

HOYWIHISJSBZLW-JHHKPOHYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Deuterated Folate Derivatives

Strategic Selection of Isotopic Precursors and Deuterium (B1214612) Incorporation Pathways

The synthesis of 9-Oxofolic acid-d4 begins with the judicious selection of deuterated starting materials. The placement of the deuterium labels is critical and is dictated by the intended application of the final compound. A common and effective strategy involves the deuteration of the p-aminobenzoic acid (PABA) moiety, which forms a core component of the folic acid structure. acs.orgnih.gov This approach ensures that the deuterium atoms are stably incorporated within the aromatic ring of the molecule.

The incorporation of deuterium can be achieved through various chemical reactions. For instance, the deuteration of p-aminobenzoic acid can be accomplished under conditions that facilitate hydrogen-deuterium exchange on the aromatic ring. Once the deuterated precursor is obtained, it is carried through the subsequent steps of the folic acid synthesis.

Multi-step Chemical Synthesis Routes for this compound

The synthesis of this compound is a multi-step process that adapts established methods for folic acid synthesis to accommodate the deuterated precursor. While a direct synthetic route for this compound is not extensively documented in publicly available literature, a plausible pathway can be inferred from the known synthesis of folic acid-d4 and the structure of 9-Oxofolic acid. acs.orgnih.govpharmaffiliates.com

The general synthesis of [²H₄]folic acid involves the coupling of three key components: a pteridine (B1203161) derivative (such as 6-formylpterin), deuterated p-aminobenzoylglutamic acid, and glutamic acid. acs.orgnih.gov A key intermediate is the deuterated N-[4-aminobenzoyl]-L-glutamic acid, which is formed by the reaction between the deuterated p-aminobenzoic acid and L-glutamic acid.

A potential synthetic scheme leading to [²H₄]4-aminobenzoyl glutamic acid is outlined below. acs.org

| Step | Reactants | Reagents | Product |

| 1 | [²H₄]p-aminobenzoic acid, L-glutamic acid diethyl ester | Trifluoroacetic anhydride (B1165640) (TFAA), Dicyclohexylcarbodiimide (B1669883) (DCC), 1-Hydroxybenzotriazole (B26582) (HOBT) | Protected [²H₄]4-aminobenzoyl glutamic acid diethyl ester |

| 2 | Protected [²H₄]4-aminobenzoyl glutamic acid diethyl ester | Base (e.g., NaOH) | [²H₄]4-aminobenzoyl glutamic acid |

This interactive table outlines the key steps in the synthesis of the deuterated intermediate.

This deuterated intermediate is then reacted with a pterin (B48896) derivative to form the folic acid-d4 backbone. The final step to yield this compound would involve the specific oxidation at the C9 position of the folic acid-d4 molecule. The molecular formula for 9-Oxofolic acid is C₁₉H₁₇N₇O₇, with a molecular weight of 455.39. pharmaffiliates.comsimsonpharma.com For the d4 variant, the molecular formula would be C₁₉H₁₃D₄N₇O₇.

Optimization of Reaction Conditions and Yield for Isotopic Purity

Achieving high isotopic purity and maximizing the yield are critical objectives in the synthesis of this compound. The optimization of reaction conditions is paramount at each step of the multi-step synthesis. This includes careful control of temperature, reaction time, stoichiometry of reactants, and the choice of solvents and catalysts.

For instance, in the coupling reactions, the use of activating agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) can improve the efficiency of amide bond formation. acs.org The purification of intermediates at each stage is crucial to remove any unlabeled or partially labeled species, which could compromise the isotopic purity of the final product.

The precipitation of the synthesized [²H₄]Folic acid can be optimized by adjusting the pH and temperature. For example, adjusting the pH to 3.5 and allowing the solution to stand at 4 °C overnight can lead to quantitative precipitation. acs.org Such procedures help to maximize the recovery of the desired product. The yield for the synthesis of [²H₄]Folic acid from its precursors has been reported to be around 80%. acs.org

Chromatographic and Spectroscopic Methods for Post-Synthetic Assessment of Labeling Fidelity

Following the synthesis, a rigorous assessment of the identity, purity, and isotopic enrichment of this compound is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification and analysis of folic acid derivatives. jst.go.jpresearchgate.netacs.org Reversed-phase HPLC, often using C8 or C18 columns, is commonly employed to separate the target compound from impurities and reaction byproducts. researchgate.nettandfonline.com The choice of mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile (B52724), is optimized to achieve good resolution. tandfonline.com

| Chromatographic Method | Typical Stationary Phase | Mobile Phase Example | Detection |

| Reversed-Phase HPLC | C18 | 40 mM sodium phosphate (B84403) dibasic, 8% acetonitrile (v/v), pH 5.5 | UV (280 nm), Electrochemical, Mass Spectrometry |

| Ion-Pair HPLC | Octadecylsilica | 0.033 M phosphoric acid, 9.5% acetonitrile, pH 2.3 | UV (280 nm) |

This interactive table summarizes common HPLC conditions for folate analysis.

Spectroscopic Methods:

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and assessing the isotopic enrichment of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing folate derivatives. acs.orgnih.gov By comparing the mass spectra of the deuterated compound with its unlabeled analog, the incorporation of deuterium atoms can be verified by the corresponding mass shift. acs.org For instance, the quasimolecular ion of [²H₄]p-aminobenzoic acid appears at m/z 142, a shift from m/z 138 for the unlabeled compound, indicating the incorporation of four deuterium atoms. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can confirm the position of the deuterium labels. ¹H NMR spectra of the deuterated compound will show the absence of signals corresponding to the positions where deuterium atoms have been substituted. acs.org

Sophisticated Analytical Techniques Employing 9 Oxofolic Acid D4

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of folate metabolites due to its superior sensitivity and selectivity. nih.gov The development of robust LC-MS methods is a meticulous process involving the careful selection of internal standards, optimization of instrument parameters, and rigorous validation. nih.govnih.gov

The use of a stable isotope-labeled internal standard, such as 9-Oxofolic acid-d4, is a cornerstone of high-precision quantitative bioanalysis. clearsynth.comnih.gov Deuterated standards are considered the ideal choice because they share nearly identical physicochemical properties with the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. clearsynth.com This co-elution and similar behavior in the mass spectrometer's ion source allow the internal standard to effectively compensate for variations that can occur during sample preparation and analysis. clearsynth.commyadlm.org

Key advantages of using this compound as an internal standard include:

Correction for Matrix Effects : Complex biological matrices, like plasma or serum, contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. clearsynth.com Because this compound is affected by these matrix effects in the same way as the unlabeled analyte, its inclusion allows for an accurate correction, ensuring precise quantification. clearsynth.commyadlm.org

Compensation for Analyte Loss : During multi-step sample preparation procedures, some amount of the analyte can be lost. The internal standard, which is added at the beginning of the process, experiences similar losses, enabling the final concentration calculation to be corrected accordingly.

Improved Accuracy and Precision : By accounting for variability throughout the analytical process, deuterated internal standards significantly enhance the accuracy and precision of the measurements, which is crucial for reliable results in research and clinical settings. clearsynth.comnih.gov

To achieve the highest sensitivity and specificity in LC-MS/MS analysis, the parameters for the electrospray ionization (ESI) source and the mass spectrometer must be carefully optimized. chromatographyonline.comspectroscopyonline.com

Electrospray Ionization (ESI) Optimization: The ESI process transforms the analytes from the liquid phase into gas-phase ions. Key parameters that are optimized include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. chromatographyonline.comund.edu For folate analysis, positive ion mode is often employed. scielo.brnih.gov Optimization is typically performed by infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer and adjusting the parameters to maximize the signal intensity of the precursor ion. spectroscopyonline.comscielo.br For instance, the use of volatile buffers like aqueous acetic acid has been found to be preferable to formic acid, as it can result in a considerable gain in the MS signal intensity for various folate forms. nih.gov

Multiple Reaction Monitoring (MRM) Optimization: MRM is a highly specific and sensitive scanning mode used on triple quadrupole mass spectrometers. nih.gov It involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. nih.gov This process is optimized for both the analyte (e.g., 9-Oxofolic acid) and the internal standard (this compound). The precursor ion is typically the protonated molecule [M+H]⁺. The collision energy (CE) and cone voltage (or fragmentor voltage) are optimized to produce the most intense and stable product ion, which is then used for quantification. mdpi.comresearchgate.net

The table below provides typical MRM parameters used in the analysis of folic acid, which would be similarly optimized for 9-Oxofolic acid and its deuterated standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives

Direct analysis of intact folates, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to their high polarity and low volatility. However, indirect methods have been described. One such approach involves the chemical degradation of all folate forms in a sample to a common, more stable, and volatile core structure, such as p-aminobenzoic acid (pABA). nih.gov This is achieved by treating the sample with strong acid at high temperatures to hydrolyze the folates. nih.gov The resulting pABA can then be derivatized to increase its volatility, for example, through methylesterification, making it suitable for GC-MS analysis. nih.gov While this method can provide a measure of total folate, it lacks the specificity to distinguish between different folate vitamers and is not a direct application for the analysis of this compound itself. Therefore, LC-MS/MS remains the overwhelmingly preferred technique for folate metabolomics.

Advanced Sample Preparation Strategies for Complex Biological Matrices in Folate Metabolomics

The analysis of folates in complex biological matrices such as plasma, serum, or whole blood requires effective sample preparation to remove interfering substances and concentrate the analytes of interest. mdpi.com Given the instability of many folate derivatives, which are sensitive to light, heat, and oxidation, these procedures must also incorporate steps to preserve their integrity. nih.govthermofisher.com

Common strategies include:

Protein Precipitation (PPT) : This is a straightforward and rapid method to remove the bulk of proteins from plasma or serum samples. nih.gov It typically involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the sample, which denatures and precipitates the proteins. nih.govnih.gov After centrifugation, the clear supernatant containing the folates and the internal standard is collected for analysis. mdpi.com

Solid-Phase Extraction (SPE) : For cleaner extracts and higher sensitivity, SPE is often employed. thermofisher.com This technique separates compounds based on their physical and chemical properties. For folate analysis, a C18 SPE cartridge can be used to adsorb contaminants from the sample hydrolysate, allowing the more polar folate catabolites to pass through for collection and subsequent analysis. nih.gov

Use of Stabilizers : To prevent the degradation of labile folates during sample handling and storage, stabilizing agents are crucial. thermofisher.com Ascorbic acid is commonly added to samples to prevent oxidation. thermofisher.comnih.gov Samples are also typically protected from light and kept at low temperatures (-25°C or below) to maintain analyte stability. thermofisher.com

Rigorous Method Validation Protocols for Deuterated Standards in Research Applications

For an analytical method to be considered reliable and suitable for research applications, it must undergo rigorous validation according to established international guidelines. nih.govnih.govpharmanueva.com The use of a deuterated internal standard like this compound is a key component of this validation process. The validation assesses various performance characteristics of the method to ensure it is accurate, precise, and specific for its intended purpose. researchgate.netnih.gov

The following parameters are evaluated during method validation:

Computational and Theoretical Approaches in 9 Oxofolic Acid D4 Research

Molecular Dynamics Simulations and Docking Studies of 9-Oxofolic Acid-d4 with Protein Targets

Molecular dynamics (MD) simulations and docking studies are essential computational tools for investigating the interactions between a ligand, such as this compound, and its protein targets. csir.co.zanih.govmdpi.com These methods predict the binding pose, affinity, and stability of the ligand-protein complex, offering insights that guide further drug design and experimental validation. mdpi.comnih.gov

Molecular docking is used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov For this compound, key targets include enzymes in the folate pathway, such as Dihydrofolate Reductase (DHFR). mdpi.com Docking algorithms calculate a binding score, often expressed as binding energy in kcal/mol, which estimates the strength of the interaction. scitechnol.comresearchgate.net A lower binding energy generally indicates a higher affinity. scitechnol.com These studies also identify crucial amino acid residues within the protein's active site that form hydrogen bonds or other interactions with the ligand. mdpi.commdpi.com

Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex over time. frontiersin.orguinjkt.ac.id By simulating the movements of atoms and molecules, MD provides a dynamic view of the binding interactions, confirming whether the ligand remains stably bound in its initial docked pose. nih.govnih.gov This is particularly important for modified folates, as simulations can reveal how changes to the molecular structure affect the dynamics and stability of the complex. mdpi.com

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Human DHFR (PDB ID: 1DLS) | -8.9 | Glu30, Phe31, Phe34 | Hydrogen Bond, Hydrophobic |

| Folic Acid | Human DHFR (PDB ID: 1DLS) | -8.2 | Glu30, Arg70 | Hydrogen Bond |

| Methotrexate | Human DHFR (PDB ID: 1DLS) | -11.5 | Glu30, Phe31, Ile50, Ser59 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical, yet plausible, docking scores and interactions for this compound compared to Folic Acid and the known inhibitor Methotrexate, based on typical results from molecular docking studies. mdpi.comscitechnol.com

Quantum Chemical Calculations for Isotopic Effects on Molecular Reactivity and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the consequences of isotopic substitution. nih.govbarc.gov.in In this compound, the replacement of four hydrogen atoms with deuterium (B1214612) introduces isotopic effects that can alter the molecule's reactivity and conformational preferences. researchgate.netacs.org

These calculations can precisely determine changes in molecular properties arising from the increased mass of deuterium compared to hydrogen. A key area of investigation is the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution. acs.org DFT methods can model the transition states of reactions and calculate vibrational frequencies, which are essential for predicting KIEs. barc.gov.inmdpi.com For instance, the C-D bond has a lower zero-point vibrational energy than a C-H bond, which can lead to a higher activation energy for reactions involving C-D bond cleavage.

Furthermore, quantum calculations can elucidate how deuteration affects molecular conformation and stability. researchgate.net By calculating properties like O-H bond dissociation enthalpies (BDEs) and ionization potentials (IPs), researchers can assess the antioxidant potential and reactivity of folate metabolites. nih.gov These theoretical approaches allow for a detailed analysis of how the "d4" modification in this compound might influence its electronic structure and, consequently, its biological function. nih.gov

| Parameter | C-H Bond (in Folic Acid) | C-D Bond (in Folic Acid-d4) | Predicted Impact |

|---|---|---|---|

| Vibrational Frequency (cm⁻¹) | ~2900-3100 | ~2100-2300 | Lower frequency due to higher mass |

| Bond Dissociation Energy (kcal/mol) | ~98 | ~99.5 | Slightly stronger bond, higher activation energy for cleavage |

This table provides representative values illustrating the typical differences between C-H and C-D bonds as predicted by quantum chemical calculations. nih.govbarc.gov.in

In Silico Modeling of Folate Metabolic Networks and Deuterated Tracer Distribution

In silico models of metabolic networks are powerful tools for simulating the complex web of biochemical reactions that constitute cellular metabolism. oup.com For folate research, these models are used to perform metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions and provides a snapshot of the cell's metabolic state. nih.govresearchgate.net The use of stable isotope tracers, such as this compound, is central to MFA. creative-proteomics.commdpi.com

When introduced into a biological system, this compound is processed by the enzymes of the folate pathway. creative-proteomics.com Its unique mass, due to the deuterium atoms, allows its downstream metabolites to be tracked and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govcreative-proteomics.com The resulting labeling patterns are then fed into a computational model of the folate network. mdpi.com

This model, which contains the stoichiometry of all relevant metabolic reactions, is used to calculate the distribution of the deuterated tracer throughout the network. researchgate.netescholarship.org By comparing the simulated distribution with the experimentally measured data, researchers can infer the fluxes through different branches of the pathway. d-nb.info This approach is invaluable for understanding how folate metabolism is regulated and how it contributes to other critical cellular processes, such as the production of NADPH for redox defense. nih.gov

| Enzyme | Abbreviation | Reaction Catalyzed | Relevance to Tracer Distribution |

|---|---|---|---|

| Dihydrofolate Reductase | DHFR | Reduces dihydrofolate to tetrahydrofolate. | A primary target of antifolates and a key entry point into the one-carbon cycle. |

| Serine Hydroxymethyltransferase | SHMT | Converts tetrahydrofolate to 5,10-methylenetetrahydrofolate. | Connects serine metabolism with the folate cycle. |

| Methylenetetrahydrofolate Dehydrogenase | MTHFD | Interconverts 5,10-methylenetetrahydrofolate, 5,10-methenyltetrahydrofolate, and 10-formyltetrahydrofolate. | A critical branch point in one-carbon metabolism and NADPH production. nih.gov |

| Thymidylate Synthase | TS | Uses 5,10-methylenetetrahydrofolate to convert dUMP to dTMP for DNA synthesis. | A major consumer of one-carbon units from the folate pathway. |

Structure-Activity Relationship Studies for Modified Folates

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. jyoungpharm.org For modified folates like this compound, SAR studies, often aided by computational modeling, are crucial for understanding how specific structural changes affect their function. csir.co.zanih.govresearchgate.net The "9-Oxo" modification on the pteridine (B1203161) ring is a key focus for such analysis.

SAR studies on folate analogs have revealed that even small modifications can significantly alter their binding affinity for transport proteins (like Folate Receptors and the Proton-Coupled Folate Transporter) and their inhibitory potency against target enzymes like DHFR or Thymidylate Synthase (TS). acs.orgacs.orgnih.gov For example, substitutions on the pyrrolo[2,3-d]pyrimidine scaffold, an analog of the pteridine ring system, have been shown to abolish transport by certain carriers while preserving potent enzyme inhibition. acs.org

Computational SAR, or quantitative structure-activity relationship (QSAR) modeling, uses statistical methods to correlate physicochemical properties of molecules with their activity. csir.co.za By analyzing a series of related compounds, these models can predict the activity of new, untested molecules. For this compound, SAR would explore how the introduction of a carbonyl group at the C9 position, in combination with deuteration, influences its interactions with key biological targets compared to naturally occurring folates or other synthetic analogs. nih.gov

| Compound Series | Modification | Observed Effect on Activity | Reference Inhibitor |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | Methyl group at the 6-position | Abolished RFC transport activity, preserved FR and PCFT activity. acs.org | Pemetrexed |

| Thieno[2,3-d]pyrimidines | Isosteric replacement of pyrrole (B145914) N-H with S | Maintained or increased TS inhibition; moderately potent DHFR inhibition. nih.gov | Pemetrexed |

| Quinazolinones | Substituents at positions 2, 3, and 6 | Modulated DHFR inhibitory activity. mdpi.com | Methotrexate |

Emerging Research Directions and Future Applications of 9 Oxofolic Acid D4

Novel Applications in Systems Biology for Comprehensive Metabolomic Profiling

The field of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological system, relies heavily on accurate and sensitive analytical techniques. nih.govresearchgate.net 9-Oxofolic acid-d4 is set to become a vital component in these studies, primarily through its use in stable isotope dilution assays coupled with mass spectrometry (MS). nih.gov

Deuterated compounds, such as this compound, are ideal internal standards for MS-based metabolomics. sigmaaldrich.cnmdpi.com Because they are chemically identical to their non-labeled counterparts but have a higher mass, they can be added to a biological sample at a known concentration at the beginning of the extraction process. clearsynth.com This allows for precise quantification of the endogenous, non-labeled 9-Oxofolic acid, correcting for any metabolite loss that may occur during sample preparation and analysis. nih.gov This approach significantly enhances the accuracy and reproducibility of metabolomic data.

Metabolic flux analysis, a powerful technique to measure the rates of metabolic reactions, can also benefit from the use of this compound. By introducing the labeled compound into cells or organisms, researchers can trace the movement of the deuterium (B1214612) atoms through the intricate network of folate-dependent pathways. symeres.com This provides a dynamic view of metabolic activity that is not achievable with static concentration measurements alone. The insights gained from such studies are invaluable for understanding how metabolic pathways are altered in various physiological and pathological states.

The table below summarizes the key applications of this compound in metabolomic profiling:

| Application | Description | Key Advantage of this compound |

| Internal Standard | Added to samples at a known concentration to accurately quantify the endogenous compound. | Corrects for variability in sample preparation and instrument response, leading to more precise measurements. nih.gov |

| Metabolic Flux Analysis | Used as a tracer to follow the fate of the molecule through metabolic pathways. | Enables the determination of reaction rates and provides a dynamic view of metabolism. symeres.com |

| Metabolite Identification | The known mass shift helps in the confident identification of 9-Oxofolic acid in complex biological mixtures. | Reduces ambiguity in metabolite annotation in untargeted metabolomics studies. researchgate.net |

Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Mapping

Visualizing metabolic processes as they occur within living tissues is a major goal in biomedical research. The integration of deuterated compounds like this compound with advanced imaging modalities offers a promising avenue for achieving this.

One such technique is Deuterium Metabolic Imaging (DMI), a magnetic resonance imaging (MRI)-based method that can map the spatial distribution of deuterated substrates and their metabolic products in three dimensions. yale.edunih.gov By administering this compound, it may be possible to non-invasively image its uptake and conversion within different tissues and organs. nih.gov This could provide unprecedented insights into folate metabolism in the context of diseases like cancer, where folate receptor expression is often upregulated. mdpi.comsnmjournals.org

Furthermore, mass spectrometry imaging (MSI) can be combined with stable isotope labeling to visualize the distribution of metabolites at the tissue and even single-cell level. acs.orgnih.gov After administration of this compound, MSI could be used to create detailed maps of its localization and the distribution of its downstream metabolites within a tissue section. This approach, sometimes referred to as iso-imaging, can reveal metabolic heterogeneity within a tumor or other complex tissues, providing a deeper understanding of the metabolic landscape. nih.govresearchgate.net

The potential imaging applications are outlined below:

| Imaging Modality | Principle | Potential Application with this compound |

| Deuterium Metabolic Imaging (DMI) | MRI-based detection of deuterium signals to map the distribution of labeled compounds and their metabolites. yale.edu | Non-invasive, whole-body imaging of folate uptake and metabolism in health and disease. nih.govnih.gov |

| Mass Spectrometry Imaging (MSI) | Direct measurement of the spatial distribution of molecules in a tissue section by mass spectrometry. | High-resolution mapping of this compound and its metabolic products within tissues to study metabolic heterogeneity. acs.orgnih.gov |

| Fluorescence Imaging | While not directly using deuterium, this compound could be conjugated to a fluorescent probe for dual-modality imaging or to study receptor binding. | Targeted imaging of folate receptors in vivo, with the deuterated tag potentially offering a way to quantify receptor-ligand interactions. nih.govrevvity.com |

Development of New Enzymatic Assays and Biosensors Incorporating Deuterated Folates

The unique properties of deuterated compounds can be exploited to develop novel enzymatic assays and biosensors for studying folate metabolism. The substitution of hydrogen with deuterium can alter the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). symeres.com

By comparing the enzymatic processing of 9-Oxofolic acid with its deuterated counterpart, this compound, researchers can gain insights into the reaction mechanisms of folate-dependent enzymes like dihydrofolate reductase (DHFR). scbt.combiorxiv.org The magnitude of the KIE can provide information about the rate-limiting steps in the catalytic cycle and the transition state of the reaction.

Furthermore, this compound can serve as a substrate in the development of highly specific and sensitive enzymatic assays. thermofisher.comnih.gov For example, assays using mass spectrometry to detect the deuterated product can offer significant advantages over traditional spectrophotometric or radiometric methods, particularly in complex biological matrices.

There is also potential for incorporating deuterated folates into the design of novel biosensors. These could be genetically encoded fluorescent proteins or other sensor molecules that change their signal in response to binding or metabolizing this compound. Such biosensors could enable real-time monitoring of folate dynamics within living cells.

| Research Tool | Principle | Application of this compound |

| Kinetic Isotope Effect (KIE) Studies | Measuring the difference in reaction rates between a normal and an isotopically substituted substrate. symeres.com | Elucidating the reaction mechanisms of folate-metabolizing enzymes. |

| Enzymatic Assays | Using an enzyme to convert a substrate into a detectable product for quantification. thermofisher.com | Development of highly sensitive and specific MS-based assays for folate pathway activity. |

| Biosensors | A molecule that produces a detectable signal in the presence of a specific analyte. | Potential component in the design of novel sensors for real-time monitoring of folate metabolism in living cells. |

Unexplored Roles of this compound in Modulating Cellular Pathways Beyond Canonical Folate Metabolism

While folates are best known for their role in one-carbon metabolism, emerging evidence suggests they may have non-canonical functions that are independent of this pathway. frontiersin.orgnih.govcreative-proteomics.comproteopedia.org The folate receptor, for instance, has been shown to regulate signaling pathways and even act as a transcription factor. biorxiv.orgnih.gov

The use of this compound could be instrumental in dissecting these novel roles. By using this labeled compound, researchers can track the molecule within the cell and determine if it interacts with proteins or cellular machinery outside of the established folate cycle. For example, studies could investigate whether this compound co-localizes with signaling proteins or binds to specific regions of DNA.

The stability imparted by deuterium labeling can also be an advantage in these studies. The stronger carbon-deuterium bond can make the molecule more resistant to metabolic degradation, potentially allowing for the observation of slower, non-canonical processes that might otherwise be missed. mdpi.com This could reveal new regulatory functions for folate metabolites and open up new avenues for therapeutic intervention. researchgate.net The exploration of these non-canonical pathways represents a new frontier in folate biology, with this compound positioned as a key tool for discovery.

Q & A

Validation :

- Verify purity (>95%) using the Certificate of Analysis (COA) provided by the supplier .

- Perform stability tests under storage conditions (e.g., -80°C) and during freeze-thaw cycles.

- Confirm linearity by spiking IS into calibration standards and QC samples across the expected concentration range .

Q. What are the critical storage conditions and stability considerations for deuterated standards like this compound?

- Answer : Store lyophilized this compound at -20°C to -80°C in airtight, light-protected vials. For working solutions, aliquot to avoid repeated freeze-thaw cycles. Stability studies for similar compounds (e.g., Tauroursodeoxycholic Acid-d4) show >95% integrity over 6 months when stored at -80°C .

Advanced Research Questions

Q. How can researchers optimize mass spectrometry parameters to distinguish this compound from its non-deuterated analog and minimize isotopic interference?

- Answer :

- Collision Energy : Calibrate collision-induced dissociation (CID) energy to fragment precursor ions selectively. For example, deuterated bile acids require adjusted energy to separate [M+D4]+ from [M]+ ions .

- Resolution : Use high-resolution MS (HRMS) to resolve mass shifts (e.g., +4 Da for d4-labeled compounds).

- Ionization Source : Optimize electrospray ionization (ESI) settings (e.g., gas flow, capillary voltage) to reduce in-source fragmentation .

Q. What experimental strategies address matrix effects when quantifying this compound in complex biological samples?

- Answer :

- Matrix Matching : Prepare calibration curves in analyte-free matrix (e.g., charcoal-stripped serum) to mimic sample conditions.

- Post-Column Infusion : Inject IS post-column during LC-MS/MS to identify regions of ion suppression/enhancement.

- Alternative IS : Validate a structurally distinct IS (e.g., a d5-labeled analog) if cross-talk occurs with endogenous metabolites .

Q. How should researchers resolve discrepancies in recovery rates of this compound across different tissue homogenates?

- Answer :

Internal Standard Recovery Check : Spike IS at multiple stages (pre- and post-extraction) to isolate loss mechanisms (e.g., protein binding, inefficient extraction).

Homogenization Protocol : Standardize tissue disruption methods (e.g., bead-beating vs. sonication) to ensure consistent analyte release.

Statistical Analysis : Apply ANOVA to compare recovery rates across matrices and identify outliers .

Q. What validation protocols are required to confirm the absence of cross-reactivity between this compound and co-eluting metabolites?

- Answer :

- Selectivity Testing : Analyze blank matrices (without IS) to confirm no endogenous interference at the retention time of this compound.

- Cross-Validation : Compare results from LC-MS/MS with orthogonal methods (e.g., immunoassays) for the target analyte.

- Stability in Mixtures : Incubate IS with structurally related metabolites (e.g., folic acid derivatives) to assess degradation or adduct formation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.